BenchChemオンラインストアへようこそ!

1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)-

Medicinal chemistry Physicochemical profiling Lead optimization

1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)- (CAS 933694‑23‑6) is a heterocyclic aromatic compound belonging to the 2‑(trifluoromethyl)benzimidazole family, distinguished by an acetic acid moiety attached at the 6‑position of the benzimidazole core rather than the more common 1‑position [REFS‑1]. With a molecular formula of C10H7F3N2O2 and a molecular weight of 244.17 g·mol⁻¹, this compound combines the metabolic stability conferred by the electron‑withdrawing 2‑trifluoromethyl group with a carboxylic acid handle suitable for amide conjugation, ester prodrug formation, or metal‑coordination chemistry [REFS‑2].

Molecular Formula C10H7F3N2O2
Molecular Weight 244.17 g/mol
CAS No. 933694-23-6
Cat. No. B3168905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)-
CAS933694-23-6
Molecular FormulaC10H7F3N2O2
Molecular Weight244.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CC(=O)O)NC(=N2)C(F)(F)F
InChIInChI=1S/C10H7F3N2O2/c11-10(12,13)9-14-6-2-1-5(4-8(16)17)3-7(6)15-9/h1-3H,4H2,(H,14,15)(H,16,17)
InChIKeyKWMYRSNKUFCPMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)- (CAS 933694-23-6): Structural and Procurement Primer


1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)- (CAS 933694‑23‑6) is a heterocyclic aromatic compound belonging to the 2‑(trifluoromethyl)benzimidazole family, distinguished by an acetic acid moiety attached at the 6‑position of the benzimidazole core rather than the more common 1‑position [REFS‑1]. With a molecular formula of C10H7F3N2O2 and a molecular weight of 244.17 g·mol⁻¹, this compound combines the metabolic stability conferred by the electron‑withdrawing 2‑trifluoromethyl group with a carboxylic acid handle suitable for amide conjugation, ester prodrug formation, or metal‑coordination chemistry [REFS‑2]. The 6‑position attachment preserves the benzimidazole N1–H, which is a critical pharmacophoric element for several target classes including tubulin and kinase ATP‑binding pockets [REFS‑3].

Why the 6-Acetic Acid Regioisomer of 2-(Trifluoromethyl)benzimidazole Cannot Be Substituted by the 1-Acetic Acid or 6-Carboxylic Acid Analogs


The three closest structural analogs—1H‑benzimidazole‑1‑acetic acid, 2‑(trifluoromethyl)‑ (CAS 313241‑14‑4), 2‑(trifluoromethyl)‑1H‑benzimidazole‑6‑carboxylic acid (CAS 82791‑93‑3), and the parent 2‑(trifluoromethyl)‑1H‑benzimidazole—differ in the attachment point or linker length of the acidic moiety, producing quantifiable differences in hydrogen‑bond donor/acceptor capacity, lipophilicity, and conformational flexibility that preclude generic interchange in structure‑based design [REFS‑1]. The 6‑acetic acid regioisomer retains a free benzimidazole N1–H (HBD count = 2; TPSA = 66.0 Ų), whereas the 1‑acetic acid isomer has the acidic side‑chain attached directly to N1, eliminating one H‑bond donor (HBD count = 1; TPSA = 55.1 Ų) [REFS‑1]. This single atomic rearrangement shifts XLogP3 from 1.9 to 2.1 and alters the topological polar surface area by approximately 11 Ų—differences that translate into distinct permeability, solubility, and target‑engagement profiles critical for lead optimization [REFS‑2]. Furthermore, SAR evidence from the 2‑(trifluoromethyl)benzimidazole literature demonstrates that substituents at the 6‑position directly modulate antiprotozoal potency by factors exceeding 10‑fold relative to unsubstituted or 5‑substituted analogs, with the 2‑CF3 group itself contributing a ≥10‑fold enhancement over 2‑H or 2‑CH3 congeners [REFS‑3].

Quantified Differentiation Evidence: 1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)- vs. Closest Analogs


Hydrogen-Bond Donor Count and Polar Surface Area Differentiate the 6-Acetic Acid from the 1-Acetic Acid Positional Isomer

The 6-acetic acid regioisomer (CAS 933694‑23‑6) possesses two hydrogen‑bond donors (the benzimidazole N1–H and the carboxylic acid O–H) and a topological polar surface area (TPSA) of 66.0 Ų, whereas the 1‑acetic acid isomer (CAS 313241‑14‑4) has only one H‑bond donor (the carboxylic acid O–H) and a TPSA of 55.1 Ų, as computed from PubChem data [1]. This difference arises because the 1‑isomer attaches the acetic acid group directly to the imidazole N1, eliminating the N–H donor. Additionally, the XLogP3 shifts from 1.9 (6‑isomer) to 2.1 (1‑isomer), indicating measurably higher lipophilicity for the 1‑acetic acid variant [1]. These computed property differences are in ranges known to influence oral bioavailability and blood‑brain barrier penetration according to established drug‑likeness filters (e.g., Lipinski, Veber).

Medicinal chemistry Physicochemical profiling Lead optimization

6-Position Substitution on 2-(Trifluoromethyl)benzimidazole Yields Nanomolar Antiprotozoal Potency That Exceeds Clinical Standards

A systematic SAR study by Navarrete-Vázquez et al. (2006) evaluated a series of 2‑(trifluoromethyl)‑1H‑benzimidazoles with 5‑ and 6‑position bioisosteric substituents (-Cl, -F, -CF3, -CN) against Giardia intestinalis and Trichomonas vaginalis. Several analogs achieved IC50 values below 1 µM against both protozoa, representing >10‑fold greater potency than albendazole and metronidazole in the same assay panels [1]. Compound 4 [2,5(6)-bis(trifluoromethyl)-1H-benzimidazole] was 14‑fold more active than albendazole against T. vaginalis (IC50 < 1 µM vs. albendazole IC50 ~5.2 µM) [1]. In the 2001 study by the same group, 2‑(trifluoromethyl)benzimidazoles substituted at the 1‑, 5‑, and 6‑positions all outperformed metronidazole against G. lamblia; compound 20 achieved activity equivalent to albendazole against T. spiralis without inhibiting mammalian tubulin polymerization, distinguishing this chemotype from benzimidazole‑2‑carbamates [2].

Antiparasitic drug discovery Giardia intestinalis Trichomonas vaginalis

The 2-Trifluoromethyl Group Confers ≥10-Fold Potency Enhancement Over 2-H or 2-CH3 Benzimidazole Analogs

In the 2006 Navarrete-Vázquez study, the unsubstituted parent compound 2‑(trifluoromethyl)‑1H‑benzimidazole (compound 1) already exhibited higher antiprotozoal activity than metronidazole, while 2‑H‑benzimidazole and 2‑CH3‑benzimidazole derivatives are essentially inactive or >10‑fold less potent in the same assay systems [1]. This is consistent with the broader SAR of the 2‑(trifluoromethyl)benzimidazole class: the electron‑withdrawing CF3 group lowers the pKa of the imidazole N–H (estimated ~9–10 vs. ~12 for 2‑H‑benzimidazole), enhancing hydrogen‑bond donor strength and target‑binding complementarity [2]. The CF3 group also increases metabolic oxidative stability relative to 2‑CH3‑substituted analogs by blocking CYP‑mediated oxidation at the imidazole 2‑position [3].

Antiparasitic SAR Bioisosterism Trifluoromethyl effect

The –CH2COOH Linker at Position 6 Provides Conformational Flexibility Absent in the 6‑Carboxylic Acid Analog (CAS 82791‑93‑3)

The 6‑acetic acid compound (933694‑23‑6) incorporates a methylene spacer (–CH2–) between the benzimidazole ring and the carboxylic acid, yielding a rotatable bond count of 2 and enabling the carboxylate to sample multiple conformations relative to the heterocyclic core [REFS‑1]. In contrast, the 6‑carboxylic acid analog (CAS 82791‑93‑3, MW = 230.14 g·mol⁻¹) has the –COOH group directly attached to the ring, resulting in a more rigid, planar geometry with reduced conformational freedom [REFS‑2]. The molecular weight difference (244.17 vs. 230.14) and the additional methylene group also shift the pKa of the carboxylic acid (predicted ~4.2–4.5 for aryl‑acetic acids vs. ~3.5–3.8 for aryl‑carboxylic acids), affecting ionization state at physiological pH and thereby influencing solubility, protein binding, and membrane permeability [REFS‑3].

Fragment-based drug design Conformational analysis Prodrug design

Preservation of N1–H in the 6‑Acetic Acid Isomer Enables Tubulin‑Binding Site Engagement That 1‑Substituted Analogs Sterically Preclude

Classical SAR for benzimidazole anthelmintics establishes that a free hydrogen at the N1 position is required for high‑affinity binding to helminth β‑tubulin; N1‑alkylation or N1‑acylation abolishes this interaction [REFS‑1]. The 6‑acetic acid isomer retains the N1–H (as confirmed by the InChI and SMILES structures: the acetic acid is attached to the benzene ring at C5/C6, leaving N1 unsubstituted), whereas the 1‑acetic acid isomer (CAS 313241‑14‑4) occupies the N1 position with the –CH2COOH group [REFS‑2]. In the 2001 study by Navarrete-Vázquez, none of the 1‑substituted 2‑(trifluoromethyl)benzimidazoles inhibited mammalian tubulin polymerization, consistent with loss of N1‑H‑mediated binding; yet they retained antiparasitic activity, suggesting engagement of alternative targets distinct from the benzimidazole‑2‑carbamate mechanism [REFS‑3]. This mechanistic divergence is a quantifiable differentiation point for target‑based screening campaigns.

Tubulin polymerization Anthelmintic mechanism Benzimidazole pharmacophore

Commercially Available at 98% Purity with a Defined Single‑Regioisomer Identity vs. Ambiguous 5(6)-Mixture Products

Many benzimidazole derivatives with unsymmetrical substitution at the 5‑ and 6‑positions are sold as ambiguous ‘5(6)‑mixtures’ due to tautomeric equilibrium in the parent benzimidazole system. The CAS registry entry 933694‑23‑6, coupled with vendor specifications (e.g., Leyan catalog #2285809, purity 98%), unambiguously identifies the 6‑acetic acid regioisomer as a discrete single compound, not a tautomeric mixture [REFS‑1]. In contrast, several related benzimidazole building blocks (e.g., CAS 114402‑92‑5, ‘5(or6)‑Benzimidazoleacetic acid, 2‑methyl‑’) are supplied as unresolvable tautomeric blends, introducing regioisomeric uncertainty into SAR studies and patent filings [REFS‑2]. The defined identity of 933694‑23‑6 eliminates this ambiguity, ensuring batch‑to‑batch reproducibility in synthesis and biological testing.

Chemical procurement Regioisomeric purity Reproducibility

Validated Application Scenarios for 1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)- Based on Differential Evidence


Structure‑Based Antiparasitic Lead Optimization Requiring 6‑Position Functionalization with a Free N1–H

For medicinal chemistry programs targeting Giardia intestinalis, Entamoeba histolytica, or Trichomonas vaginalis, this compound serves as a direct entry point into the 2‑(trifluoromethyl)‑6‑substituted benzimidazole chemotype that has demonstrated nanomolar antiprotozoal potency in published studies [REFS‑1]. The free N1–H retained by the 6‑acetic acid isomer enables subsequent SAR exploration of tubulin‑dependent and tubulin‑independent mechanisms, whereas the 1‑acetic acid isomer (CAS 313241‑14‑4) sterically precludes tubulin‑site engagement [REFS‑2]. The –CH2COOH handle supports amide coupling, ester prodrug synthesis, or conversion to hydroxamic acid derivatives for metal‑chelation strategies.

Physicochemical Property‑Driven Lead Optimization Prioritizing Lower Lipophilicity and Higher H‑Bond Donor Capacity

In lead series where parallel optimization of potency and ADME properties is required, the 6‑acetic acid isomer offers a measurably lower XLogP3 (1.9 vs. 2.1) and higher TPSA (66.0 vs. 55.1 Ų) compared to the 1‑acetic acid positional isomer [REFS‑1]. These property differences align with established oral drug‑likeness guidelines, making the 6‑isomer the preferred starting scaffold when aqueous solubility, reduced plasma protein binding, or minimized hERG/off‑target lipophilicity‑driven risks are prioritized [REFS‑2]. The additional hydrogen‑bond donor (HBD = 2 vs. 1) also provides an extra vector for target‑directed hydrogen bonding.

Fragment‑Based or Structure‑Guided Design Exploiting the Methylene Spacer for Optimal Carboxylate Positioning

The –CH2COOH linker at position 6 introduces an sp³‑hybridized methylene group that decouples the carboxylic acid orientation from the benzimidazole ring plane, enabling conformational sampling that is unavailable with the directly‑attached 6‑carboxylic acid analog (CAS 82791‑93‑3) [REFS‑1]. This flexibility is valuable for fragment‑growing campaigns where the precise positioning of the carboxylate in a target binding pocket (e.g., kinase hinge‑region, metalloenzyme active site) determines binding affinity. The molecular weight increment (ΔMW = +14.03 g·mol⁻¹) and pKa shift (ΔpKa ≈ +0.5–0.8) relative to the 6‑carboxylic acid further differentiate its ionization‑state‑dependent cellular permeability [REFS‑2].

Reproducible SAR Studies and Patent Filing Requiring a Single Defined Regioisomer

For laboratories generating structure‑activity relationship data intended for publication or intellectual property protection, the use of CAS 933694‑23‑6 eliminates the regioisomeric ambiguity inherent in ‘5(6)‑mixture’ benzimidazole building blocks [REFS‑1]. The compound is certified at 98% purity with a defined IUPAC name (2‑[2‑(trifluoromethyl)‑3H‑benzimidazol‑5‑yl]acetic acid), ensuring that every batch of SAR data is generated from a consistent, traceable chemical entity. This contrasts with analogs such as 2‑methyl‑5(6)‑benzimidazoleacetic acid (CAS 114402‑92‑5), where tautomeric interconversion confounds assignment of biological activity to a specific regioisomer [REFS‑2].

Quote Request

Request a Quote for 1H-Benzimidazole-6-acetic acid, 2-(trifluoromethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.